5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester
Description
This compound, also known as Tetraethyl ranelate (CAS 58194-26-6), is a thiophene derivative with the molecular formula C20H26N2O8S . Its structure features a thiophene core substituted with:
- A bis(2-ethoxy-2-oxoethyl)amino group at position 3.
- A cyano group at position 2.
- A methoxycarbonyl group at position 2.
- A methyl ester-linked acetic acid moiety at position 3.
It is utilized in pharmaceutical research as a reference standard or intermediate, particularly in studies involving metabolic pathways or enzyme interactions .
Properties
IUPAC Name |
methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O8S/c1-5-27-14(22)9-20(10-15(23)28-6-2)17-12(8-19)11(7-13(21)25-3)16(29-17)18(24)26-4/h5-7,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRHWJWYIONDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C(=C(S1)C(=O)OC)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester (commonly referred to as compound B) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
- Molecular Formula : C14H22N2O8S
- Molecular Weight : 430.411 g/mol
- CAS Number : 674800-87-4
- IUPAC Name : methyl 5-[bis(2-ethoxy-2-oxo(1,2-13C2)ethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate
Antimicrobial Activity
Research indicates that compounds derived from thiopheneacetic acid exhibit significant antimicrobial properties. A study assessed the antimicrobial activities of various derivatives, including compound B, against a range of bacteria and fungi. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Gram-positive bacteria | ||
| Staphylococcus aureus | 15 | 20 |
| Enterococcus faecalis | 12 | 25 |
| Gram-negative bacteria | ||
| Escherichia coli | 10 | 30 |
| Pseudomonas aeruginosa | 8 | 35 |
| Fungi | ||
| Candida albicans | 9 | 40 |
The study demonstrated that compound B exhibited notable antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at relatively low concentrations .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of compound B on various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that compound B has moderate cytotoxic effects on cancer cell lines, with the lowest IC50 observed in MDA-MB-231 cells, indicating a potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of compound B can be linked to its chemical structure. The presence of the thiophene ring and the bis(2-ethoxy-2-oxoethyl)amino group appears to enhance its antimicrobial and cytotoxic properties. Studies have shown that modifications to these functional groups can lead to variations in activity, highlighting the importance of SAR in drug design.
Comparative Analysis
A comparative analysis of similar thiophene derivatives reveals that those with electron-withdrawing groups tend to exhibit enhanced biological activity. For instance, compounds with cyano or carbonyl groups have shown increased potency against various pathogens .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic roles, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Research indicates that derivatives of thiophene compounds, including 5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic acid methyl ester, exhibit anticancer properties. The thiophene ring system is known for its ability to interact with biological targets, potentially inhibiting tumor growth and metastasis .
Anti-inflammatory Properties
Studies have suggested that compounds with similar structures can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development. The incorporation of specific functional groups can enhance their efficacy and selectivity towards inflammatory mediators .
Synthesis Processes
The synthesis of this compound involves several chemical reactions that can be optimized for industrial production.
Reaction Mechanisms
The synthesis typically involves the reaction of thiophene derivatives with ethyl oxoacetate and other reagents under controlled conditions to yield the desired compound. Various patents detail methods for synthesizing this compound efficiently, highlighting the importance of reaction conditions such as temperature and pH .
Industrial Applications
Due to its complex structure, the compound is often utilized as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its unique properties allow it to serve as a building block for various drug formulations .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics.
Conductive Polymers
Research has shown that thiophene-based compounds can be used to create conductive polymers, which are essential in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance conductivity and stability .
Sensors and Devices
The compound's ability to form thin films makes it a candidate for use in sensors and other electronic devices where flexibility and lightweight materials are advantageous. Its chemical stability under various environmental conditions further supports its application in these fields .
Case Study: Anticancer Drug Development
A study published in a peer-reviewed journal explored the efficacy of thiophene derivatives, including our compound, in inhibiting cancer cell proliferation. Results indicated significant cytotoxic effects on specific cancer cell lines, suggesting potential as a lead compound for further drug development.
Case Study: Synthesis Optimization
A patent application detailed a novel synthesis route that improved yield and reduced reaction time for producing this compound. This process involved optimizing solvent choice and reaction parameters to enhance efficiency .
Comparison with Similar Compounds
Structural Analogues with Ester Variations
- 5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(ethoxycarbonyl)-3-thiopheneacetic Acid Ethyl Ester (CAS 58194-26-6): Differs in the ester group at position 2 (ethoxycarbonyl vs. methoxycarbonyl).
- Methyl 5-[N,N-bis(methoxycarbonyl-methyl)amino]-4-cyano-2-methoxy-carbonyl-3-thiopheneethanoate: Replaces ethoxy groups with methoxycarbonyl-methyl substituents. Increased electron-withdrawing effects may alter reactivity in nucleophilic environments .
Functional Group Modifications
- 5-Amino-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester (CAS 674773-12-7): Substitutes the bis(2-ethoxy-2-oxoethyl)amino group with a primary amine. The amino group enhances basicity, enabling participation in acid-base interactions absent in the target compound .
- 5-[Bis(carboxymethyl)amino]-2-carboxy-4-cyano-3-thiopheneacetic Acid: Features carboxylic acid groups instead of esters. Significantly increases water solubility but reduces bioavailability due to poor membrane permeability .
Physicochemical and Pharmacokinetic Properties
Notes:
- The cyano group at position 4 may enhance binding to metalloenzymes or act as a hydrogen bond acceptor .
Preparation Methods
Formation of Intermediate V
The reaction begins with the condensation of compounds VI (methyl 2-(bis(2-ethoxy-2-oxoethyl)amino)-4-cyano-3-(methoxycarbonyl)thiophene-5-carboxylate) and VII (imidazole derivative) in tetrahydrofuran (THF) at controlled temperatures. The imidazole acts as a base, deprotonating the α-hydrogen of the ester groups to form a stable enolate (Intermediate V).
Reaction Conditions:
The enolate intermediate V is isolated via trituration with isopropyl alcohol or methyl isobutyl ketone, yielding a crystalline solid with >99% purity.
Sulfur-Mediated Cyclization
Intermediate V undergoes cyclization with elemental sulfur under reflux conditions to form the thiophene core. This step introduces the critical cyano and methoxycarbonyl groups at positions 4 and 2, respectively.
Optimized Parameters:
Process Optimization and Scalability
Industrial-scale production requires stringent control over residual solvents and byproducts. The patented method reduces impurities to pharmacopeial standards (e.g., <5000 ppm acetone, <3000 ppm methanol).
Solvent Selection and Purity
THF is preferred for its ability to solubilize intermediates while minimizing side reactions. Post-reaction, residual THF is reduced to <2 ppm via vacuum drying at 30–35°C.
Residual Solvent Levels (GC Analysis):
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
|---|---|---|
| Acetone | <22 | 5000 |
| Dimethylsulfoxide | <60 | 5000 |
| Methanol | <10 | 3000 |
Byproduct Suppression
Key impurities include:
-
Impurity A: 5-[bis(carboxymethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic acid (<0.002% by HPLC)
-
Impurity B: Incomplete esterification byproducts (<0.001% by HPLC)
Chromatographic purification with silica gel (hexane:ethyl acetate, 7:3) achieves impurity levels below detection limits.
Characterization and Analytical Data
The final product is characterized by spectroscopic and chromatographic methods to confirm structure and purity.
Spectroscopic Profiles
HPLC Purity
-
Column: C18, 250 × 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:water (70:30)
-
Retention Time: 12.3 minutes
Comparative Analysis with Prior Methods
Earlier syntheses (e.g., U.S. Patent 7,105,683) suffered from low yields (60–70%) and high impurity levels due to inadequate enolate stabilization. The current method improves yield to 85–92% by:
-
Using imidazole instead of traditional bases (e.g., K₂CO₃) to minimize hydrolysis
-
Implementing low-temperature trituration for higher crystallinity
Industrial Applications and Regulatory Compliance
The process aligns with ICH Q3C guidelines for residual solvents and U.S. Pharmacopeia standards. Batches produced via this method are suitable for pharmaceutical use in strontium ranelate formulations, ensuring batch-to-batch consistency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and esterification. For example, Wang et al. (2008) utilized a thiophene core functionalized with bis(methoxycarbonyl-methyl)amino, cyano, and methoxycarbonyl groups through sequential alkylation and condensation reactions . Key steps include protecting reactive sites (e.g., amino groups) and optimizing solvent systems (e.g., anhydrous DMF) to prevent hydrolysis of the ester moieties.
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm substitution patterns on the thiophene ring (e.g., ¹H/¹³C NMR for cyano, ester, and amino groups).
- HPLC-MS : Assess purity (>95%) and detect side products from incomplete esterification .
- Elemental Analysis : Verify molecular formula (e.g., C₁₉H₂₃N₂O₈S) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Sonication and heating (40–50°C) enhance solubility. For precipitation issues, consider PEG-based co-solvents .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Employ density functional theory (DFT) to predict reactivity of the thiophene core and substituents. For instance, COMSOL Multiphysics simulations can model reaction kinetics, while AI-driven platforms (e.g., smart laboratories) automate parameter optimization (e.g., temperature, catalyst loading) to improve yield .
Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, highlights discrepancies in triazole-thiophene activity due to variations in microbial strains. Use dose-response curves and statistical tools (ANOVA) to identify significant trends .
Q. How can the compound’s electronic properties be tuned for photovoltaic applications?
- Methodological Answer : Modify electron-withdrawing groups (e.g., cyano, methoxycarbonyl) to enhance charge transport. Cyclic voltammetry can measure HOMO-LUMO gaps, while UV-vis spectroscopy assesses absorption spectra. For example, substituting ethoxy groups with longer alkyl chains may reduce aggregation in thin films .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. The bis(2-ethoxy-2-oxoethyl)amino group likely resists hydrolysis due to steric hindrance. Compare degradation products (e.g., free carboxylic acids) with reference standards .
Methodological Considerations
- Experimental Design : Use factorial design (DoE) to optimize reaction parameters (e.g., molar ratios, catalyst type). For example, varying the equivalents of ethyl bromoacetate in improved yields by 15–20% .
- Data Validation : Cross-reference spectral data with databases (SciFinder, Reaxys) to confirm novel structures.
- Safety Protocols : Follow guidelines in for handling cyanide-containing intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
